molecular formula C14H27N3O2 B6164301 tert-butyl 10-azidodecanoate CAS No. 2708579-77-3

tert-butyl 10-azidodecanoate

Cat. No.: B6164301
CAS No.: 2708579-77-3
M. Wt: 269.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 10-azidodecanoate is a synthetic organic compound characterized by a tert-butyl ester group and a decanoic acid chain terminating in an azide (-N₃) functional group. This structure combines the steric protection of the tert-butyl group with the reactivity of the azide, making it valuable in applications such as polymer chemistry, bioconjugation (e.g., copper-catalyzed azide-alkyne cycloaddition, or "click chemistry"), and pharmaceutical intermediates. The tert-butyl group enhances hydrolytic stability, while the azide enables selective crosslinking or functionalization.

Properties

CAS No.

2708579-77-3

Molecular Formula

C14H27N3O2

Molecular Weight

269.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 10-azidodecanoate typically involves the reaction of 10-bromodecanoic acid with sodium azide in the presence of a tert-butyl ester. The reaction conditions often include the use of solvents such as dimethylformamide and temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods

Industrial production methods for tert-butyl esters, including this compound, often rely on the reaction of carboxylic acids or their derivatives with tert-butyl alcohol. This process may involve the use of strong acid activators, excess reagents, and high catalyst loadings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 10-azidodecanoate undergoes various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the azide group under mild conditions.

Major Products

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 10-azidodecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Employed in the study of biochemical pathways involving azides.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-butyl 10-azidodecanoate involves the azide group, which can undergo various transformations. The azide group can be reduced to form amines, which can then participate in further chemical reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl ester family includes compounds with varying chain lengths and terminal functional groups. Below is a comparative analysis of tert-butyl 10-azidodecanoate with structurally related compounds:

Compound Name Molecular Formula Key Functional Groups Key Applications Stability & Reactivity
This compound C₁₄H₂₇N₃O₂ Ester, Azide Click chemistry, bioconjugation Azide reactivity; thermally sensitive
tert-Butyl Alcohol (2-Methyl-2-propanol) C₄H₁₀O Hydroxyl Solvent, fuel additive Flammable (LEL 1.7%); reacts with oxidizers
10-(tert-Butoxy)-10-oxodecanoic acid C₁₄H₂₆O₄ Ester, Carboxylic acid Polymer synthesis, surfactants Hydrolyzes to carboxylic acid; moderate stability
tert-Butyl 3-(2-hydroxyethoxy)propanoate C₁₀H₂₀O₄ Ester, Ether, Hydroxyl Drug delivery systems Hydroxyl group increases hydrophilicity

Physical and Chemical Properties

  • Volatility: tert-Butyl alcohol is highly volatile (vapor pressure 40 mmHg at 25°C), whereas tert-butyl esters like 10-azidodecanoate exhibit lower volatility due to higher molecular weight .
  • Solubility: The tert-butyl group imparts lipophilicity, rendering this compound insoluble in water but soluble in organic solvents (e.g., THF, DCM). In contrast, compounds with polar groups (e.g., hydroxyl in tert-butyl 3-(2-hydroxyethoxy)propanoate) show improved water miscibility .
  • Reactivity: tert-Butyl alcohol reacts violently with oxidizers (e.g., peroxides) and strong acids, producing flammable gases (isobutylene) . this compound’s azide group undergoes cycloaddition with alkynes but decomposes exothermically under heat or shock .

Research Findings and Data

Table 1: Hazard Comparison

Compound Flammability Reactivity Key Hazards
tert-Butyl alcohol High (LEL 1.7%) High Flammable, irritant, CNS depression
This compound Moderate High Explosive decomposition, azide toxicity
10-(tert-Butoxy)-10-oxodecanoic acid Low Low Mild irritant, hydrolytic instability

Table 2: Key Functional Group Impacts

Functional Group Impact on Compound Behavior Example Compound
Azide (-N₃) Enables click chemistry; explosive risk This compound
Hydroxyl (-OH) Increases hydrophilicity; flammability tert-Butyl alcohol
Carboxylic acid (-COOH) Enhances polarity; hydrolytic instability 10-(tert-Butoxy)-10-oxodecanoic acid

Q & A

Q. What are the standard synthetic routes for tert-butyl 10-azidodecanoate, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via a two-step process: (1) esterification of decanoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) to form tert-butyl decanoate, followed by (2) azide introduction via nucleophilic substitution using NaN₃ in polar aprotic solvents (e.g., DMF or DMSO) under controlled heating (60–80°C). Purity (>95%) is validated using HPLC or GC-MS, with intermediates monitored via TLC (hexane:ethyl acetate, 8:2). Column chromatography (silica gel) is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm ester (δ ~1.4 ppm for tert-butyl) and azide (no direct proton signal; inferred via IR) groups.
  • IR Spectroscopy : Detect azide stretch (~2100 cm⁻¹) and ester carbonyl (~1720 cm⁻¹).
  • Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion [M+Na]⁺ and fragmentation patterns.
  • Elemental Analysis : Validate C, H, and N percentages against theoretical values .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Storage : Keep in amber glass bottles at 2–8°C, away from light and moisture.
  • Waste Disposal : Neutralize azides with NaNO₂/HCl before disposal. Avoid friction/impact to prevent explosive decomposition .

Q. What are the primary research applications of this compound in organic chemistry?

  • Methodological Answer :
  • Click Chemistry : Acts as an alkyne precursor in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.
  • Polymer Functionalization : Incorporates azide handles into polymers for post-synthetic modification (e.g., PEGylation).
  • Protecting Groups : The tert-butyl ester shields carboxylic acids during multi-step syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize azide decomposition during synthesis?

  • Methodological Answer :
  • Solvent Selection : Use anhydrous DMF with molecular sieves to avoid hydrolysis.
  • Temperature Control : Maintain ≤80°C to prevent thermal degradation; monitor via in-situ IR.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance NaN₃ reactivity. Statistical tools like Design of Experiments (DoE) can identify optimal parameters .

Q. How does this compound stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stress : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze via HPLC.
  • Light Exposure : Use UV/vis lamps (254 nm) to simulate photodegradation.
  • Humidity Tests : Store at 75% RH; monitor hydrolysis via IR carbonyl shifts. Data should be compared to Arrhenius models for shelf-life prediction .

Q. What side reactions occur during azide introduction, and how are they mitigated?

  • Methodological Answer :
  • Competitive Elimination : Tertiary alkyl halides may form alkenes; use SN2-friendly substrates (e.g., primary alkyl bromides).
  • Azide Dimerization : Add catalytic Cu(I) to suppress undesired triazole formation.
  • Byproduct Analysis : LC-MS or GC-MS to identify impurities; optimize stoichiometry (NaN₃:substrate ≥1.2:1) .

Q. How should researchers troubleshoot low yields in this compound synthesis?

  • Methodological Answer :
  • Stepwise Monitoring : Use TLC or inline FTIR to track reaction progress.
  • Purification Challenges : Replace silica gel with neutral alumina if azide degradation occurs.
  • Moisture Control : Employ Schlenk techniques for moisture-sensitive intermediates .

Q. How can contradictory literature data on this compound reactivity be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Replicate studies with identical reagents (e.g., solvent grade, catalyst batch).
  • Contextual Analysis : Compare reaction scales (microscale vs. bulk) and instrumentation (e.g., NMR field strength).
  • Database Cross-Referencing : Use CTD (Comparative Toxicogenomics Database) to contextualize chemical behavior across studies .

Q. What advanced applications exploit this compound’s dual functional groups?

  • Methodological Answer :
  • Targeted Drug Delivery : Conjugate azides to antibodies via CuAAC for site-specific payload release.
  • Surface Functionalization : Modify nanoparticles (Au, SiO₂) for biosensor development.
  • Supramolecular Chemistry : Synthesize rotaxanes via azide-alkyne threading. Validate applications using MALDI-TOF or TEM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.